molecular formula C14H15NO3S B10901673 Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate

Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate

Cat. No.: B10901673
M. Wt: 277.34 g/mol
InChI Key: AWVIKXCYKGZSHM-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate typically involves the reaction of 6-methoxy-2-methyl-4-quinoline thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-methyl-2-quinolinol
  • 2-Methyl-6-methoxyquinoline
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 2-(6-methoxy-2-methyl-4-quinolylthio)acetate is unique due to its specific thioester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate

InChI

InChI=1S/C14H15NO3S/c1-9-6-13(19-8-14(16)18-3)11-7-10(17-2)4-5-12(11)15-9/h4-7H,8H2,1-3H3

InChI Key

AWVIKXCYKGZSHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)OC

Origin of Product

United States

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